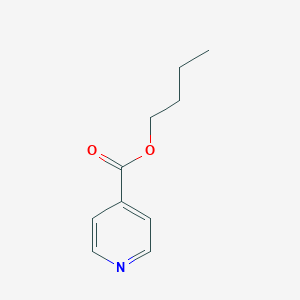
Trichlorodifluorophosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorodifluorophosphorane (TCFP) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid that is highly reactive and can be synthesized through various methods. TCFP has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Trichlorodifluorophosphorane is not well understood. However, it is believed that this compound reacts with various functional groups in organic compounds, such as carbonyl and hydroxyl groups. This reaction results in the formation of new compounds and can be used to modify the properties of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound can cause irritation and damage to the skin, eyes, and respiratory system. It is also a potent irritant to mucous membranes and can cause severe burns if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Trichlorodifluorophosphorane in laboratory experiments is its high reactivity. It can be used as a reagent in various chemical reactions, making it a versatile tool for organic synthesis. However, this compound is also highly toxic and can be dangerous if not handled properly. It requires proper safety precautions and should only be used by trained professionals.
Orientations Futures
There are several future directions for the use of Trichlorodifluorophosphorane in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. This compound can be used to modify the properties of existing organic molecules, resulting in new compounds with improved properties. Another potential application is in the development of new catalysts for chemical reactions. This compound can be used as a precursor for the synthesis of new catalysts, which can be used to accelerate chemical reactions and improve their efficiency.
Conclusion
Overall, this compound is a highly reactive and versatile compound that has numerous applications in scientific research. It can be synthesized through various methods and has been used in the synthesis of various organic compounds. While its mechanism of action and physiological effects are not well understood, this compound has the potential to be used in the development of new organic compounds and catalysts for chemical reactions. However, it is important to handle this compound with care and follow proper safety precautions to avoid any potential hazards.
Méthodes De Synthèse
Trichlorodifluorophosphorane can be synthesized through various methods, including the reaction of phosphorus pentachloride and chlorodifluoromethane. This reaction produces this compound and hydrogen chloride gas. Another method involves the reaction of phosphorus trichloride and chlorodifluoromethane, which also produces this compound and hydrogen chloride gas. These methods are commonly used in laboratory settings to produce this compound for scientific research.
Applications De Recherche Scientifique
Trichlorodifluorophosphorane has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a reagent in various chemical reactions. This compound has been used in the synthesis of various organic compounds, including aldehydes, ketones, and esters. It has also been used in the preparation of phosphorus-containing compounds, such as phosphonates and phosphine oxides.
Propriétés
Numéro CAS |
13537-23-0 |
|---|---|
Formule moléculaire |
Cl3F2P |
Poids moléculaire |
175.33 g/mol |
Nom IUPAC |
trichloro(difluoro)-λ5-phosphane |
InChI |
InChI=1S/Cl3F2P/c1-6(2,3,4)5 |
Clé InChI |
MTFNUCIFLCOJRC-UHFFFAOYSA-N |
SMILES |
FP(F)(Cl)(Cl)Cl |
SMILES canonique |
FP(F)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




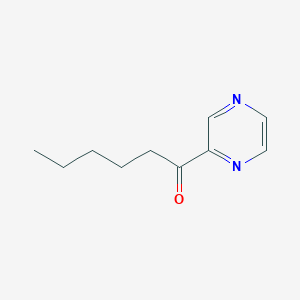
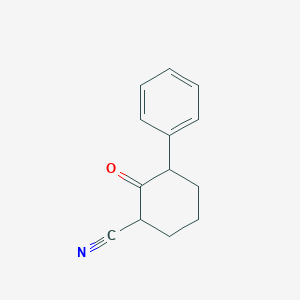
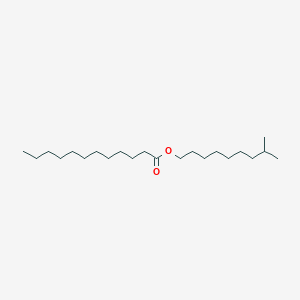


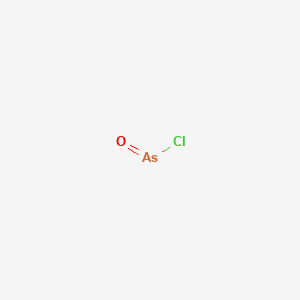
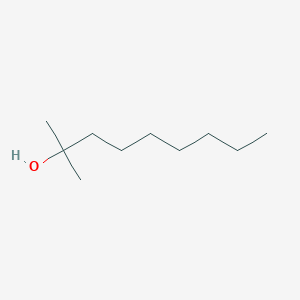

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
